N-(4-{[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]sulfonyl}-3-methylphenyl)propanamide
Description
N-(4-{[5-(5-Cyanopyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]sulfonyl}-3-methylphenyl)propanamide is a synthetic small molecule characterized by a bicyclic octahydropyrrolo[2,3-c]pyrrole core, a 5-cyanopyridin-2-yl substituent, and a propanamide-linked 3-methylphenyl sulfonyl group. The propanamide group may enhance solubility and metabolic stability compared to simpler alkyl chains.
Properties
IUPAC Name |
N-[4-[[5-(5-cyanopyridin-2-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]sulfonyl]-3-methylphenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-3-22(28)25-18-5-6-20(15(2)10-18)31(29,30)27-9-8-17-13-26(14-19(17)27)21-7-4-16(11-23)12-24-21/h4-7,10,12,17,19H,3,8-9,13-14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKUOYRWBJRKCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 12 (CDK12) . CDK12 plays a key role in the coordination of transcription with elongation and mRNA processing.
Mode of Action
The compound acts as a CDK12 inhibitor . It binds to CDK12 and inhibits its activity, which results in the inhibition of the phosphorylation of Ser2 in the C-terminal domain of RNA polymerase II.
Biochemical Pathways
The inhibition of CDK12 affects the transcription elongation and mRNA processing pathways . This can lead to a decrease in the production of certain proteins that are crucial for cell growth and proliferation.
Pharmacokinetics
The compound is reported to have good physicochemical properties, which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Comparison with Similar Compounds
Core Heterocyclic Systems
- N-((1S,3R,4S)-3-Ethyl-4-(5-Nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide (): Features a pyrrolo[2,3-b]pyridine core, an unsaturated tricyclic system with inherent aromaticity, which may enhance binding to flat binding pockets (e.g., ATP sites in kinases) .
- 10N Ligand (N-(3-{[(5-Cyano-2-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)amino]methyl}pyridin-2-yl)-N-methylmethanesulfonamide) (): Shares a pyrrolo[2,3-b]pyridine core but includes a phenyl substituent, increasing steric bulk and hydrophobicity .
Key Substituents and Functional Groups
- The propanamide group offers metabolic stability compared to methyl or ethyl analogs.
- Compound : The 5-nitro group is strongly electron-withdrawing but may pose metabolic challenges (e.g., reduction to reactive amines). The cyclopropanesulfonamide enhances steric hindrance, possibly improving target selectivity .
- 10N Ligand: The phenyl and pyridinylmethylamino groups create a extended hydrophobic surface, likely critical for binding to deep pockets in kinases (e.g., observed in PDB structures) .
Hypothetical Pharmacological Profiles
- Target Compound: The saturated core may reduce off-target binding, while the sulfonyl-propanamide combination balances solubility and target affinity. Potential applications include kinase inhibition (e.g., JAK/STAT pathway).
- 10N Ligand: Crystallographic data (PDB: 10N) suggests strong binding to kinases via sulfonamide and cyano interactions, validated in structural studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
